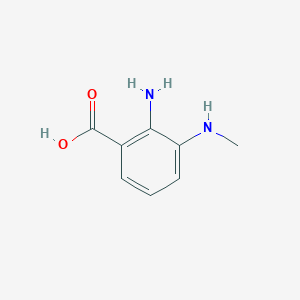

2-Amino-3-(methylamino)benzoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-6-4-2-3-5(7(6)9)8(11)12/h2-4,10H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOTWJJAHXTGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Methylamino Benzoic Acid

Established Synthetic Routes

A thorough review of scientific databases and chemical literature indicates a lack of explicitly detailed and established synthetic routes for 2-Amino-3-(methylamino)benzoic acid. However, based on analogous chemical structures, several plausible synthetic pathways can be postulated.

Reduction of Nitro-Substituted Precursors

A common and effective method for the synthesis of aromatic amines is the reduction of a corresponding nitro-substituted precursor. In a hypothetical synthesis of this compound, a suitable precursor would be 2-Nitro-3-(methylamino)benzoic acid. The reduction of the nitro group to an amino group can be achieved using various reducing agents.

Table 1: Potential Reduction Methods for 2-Nitro-3-(methylamino)benzoic acid

| Reducing Agent System | Typical Reaction Conditions | Potential Advantages |

| H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) | Pressurized hydrogen atmosphere, solvent such as ethanol or ethyl acetate | High yield, clean reaction with water as the primary byproduct |

| Metal-acid combination (e.g., Sn/HCl, Fe/HCl) | Acidic aqueous medium | Cost-effective and readily available reagents |

| Sodium dithionite (Na₂S₂O₄) | Aqueous or biphasic solvent system | Mild reaction conditions, suitable for sensitive functional groups |

This approach is contingent on the successful synthesis of the 2-Nitro-3-(methylamino)benzoic acid precursor, which itself would likely be prepared through nucleophilic aromatic substitution of a halogen on a 2-nitro-3-halobenzoic acid with methylamine.

Alkylation Strategies on Amino Benzoic Acid Derivatives

Another conceivable route involves the selective alkylation of a pre-existing amino group. Starting with 2,3-diaminobenzoic acid, one could attempt a selective N-methylation of the 3-amino group. However, achieving mono-methylation and preventing di-methylation or methylation of the 2-amino group would present a significant regioselectivity challenge. Protective group strategies might be necessary to achieve the desired outcome. For instance, the 2-amino group could be selectively protected, followed by methylation of the 3-amino group and subsequent deprotection.

Direct Amine Synthesis Approaches

Direct amination methods, such as the Buchwald-Hartwig amination, could theoretically be employed. This would involve the palladium-catalyzed cross-coupling of a 2-amino-3-halobenzoic acid derivative with methylamine. This modern synthetic technique often provides high yields and functional group tolerance but would require careful optimization of the catalyst, ligand, and reaction conditions to be successful for this specific substrate.

Chemical Reactivity Profiles

The chemical reactivity of this compound would be dictated by the interplay of its three functional groups: the carboxylic acid, the primary aromatic amine at the 2-position, and the secondary aromatic amine at the 3-position.

Acid-Base Interactions of Amine and Carboxyl Moieties

The compound possesses both acidic (carboxylic acid) and basic (two amino groups) functionalities, making it amphoteric. The carboxylic acid group (-COOH) is acidic and will readily donate a proton. The two amino groups (-NH₂ and -NHCH₃) are basic and can accept protons. The relative basicity of the two amino groups would be influenced by electronic effects from the other substituents on the aromatic ring. It is expected that the pKa values for the protonated amines would be in the typical range for anilinium ions.

Esterification Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo esterification to form the corresponding ester. This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification.

Table 2: General Conditions for Esterification

| Reaction Type | Reagents | Typical Conditions |

| Fischer Esterification | Alcohol (e.g., methanol (B129727), ethanol), strong acid catalyst (e.g., H₂SO₄, HCl) | Heating under reflux |

| Reaction with Alkyl Halides | Alkyl halide (e.g., methyl iodide), base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF, acetone) |

| Steglich Esterification | Alcohol, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine) | Anhydrous, aprotic solvent (e.g., CH₂Cl₂) at room temperature |

The presence of the two amino groups could potentially interfere with acid-catalyzed esterification by undergoing protonation. Therefore, alternative methods, such as reaction with an alkyl halide in the presence of a base or using coupling agents like DCC, might be more efficient.

Nucleophilic Substitution Reactions Involving Amine Functionalities

The amine functionalities of the aminobenzoic acid scaffold are pivotal to its chemical reactivity, particularly in nucleophilic substitution reactions. In these reactions, an electron-rich nucleophile attacks an electron-deficient center, leading to the displacement of a leaving group. The presence of two amine groups—a primary amine and a secondary methylamine—on the this compound ring offers multiple sites for such reactions.

The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) on an activated aryl halide involves a two-step process. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged tetrahedral intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

In the context of aminobenzoic acids, the amine groups themselves can act as nucleophiles or be subjected to substitution. For instance, a common transformation is the halogenation of the aromatic ring, followed by subsequent nucleophilic substitution. A one-pot synthesis method reports the creation of 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process involves an initial aminolysis step to form an amide, followed by electrophilic aromatic substitution with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to introduce a halogen. sioc-journal.cn This halogen can then serve as a leaving group for subsequent SNAr reactions.

Another key reaction is the conversion of the primary amino group. For example, 2-amino-3-methylbenzoic acid can be used to synthesize 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione using bis(trichloromethyl) carbonate. sioc-journal.cn This is followed by aminolysis with aqueous methylamine to prepare 2-amino-N,3-dimethyl-benzamide, demonstrating a nucleophilic attack by the methylamine on the benzoxazinedione intermediate. sioc-journal.cn

Optimization and Innovation in Synthetic Protocols

Significant research has been directed towards optimizing the synthesis of aminobenzoic acid derivatives to enhance yields, improve purity, reduce reaction times, and simplify procedures.

Improving the yield and selectivity of reactions involving aminobenzoic acids is crucial for their application as intermediates in the pharmaceutical and agrochemical industries. techemi.com One notable advancement is the optimization of the reduction of 2-nitro-3-methylbenzoic acid to produce 2-amino-3-methylbenzoic acid. The traditional method, which uses iron powder and activated carbon to catalyze the reduction by hydrazine hydrate, suffers from long reaction times and the generation of solid iron mud waste. techemi.com A more efficient method utilizes a Raney nickel catalyst, which simplifies the process, allows for milder reaction conditions, and results in a product yield of over 92% with a purity of ≥ 96%. techemi.com

| Synthetic Method | Starting Material | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Traditional Reduction | 2-nitro-3-methylbenzoic acid | 2-amino-3-methylbenzoic acid | Not specified, but lower than optimized method | techemi.com |

| Optimized Reduction (Raney Ni) | 2-nitro-3-methylbenzoic acid | 2-amino-3-methylbenzoic acid | >92% | techemi.com |

| One-Pot Halogenation/Amination | 2-amino-3-methylbenzoic acid | 2-amino-5-halogenated-N,3-dimethylbenzamides | 87-94% | sioc-journal.cn |

The choice of catalyst and reaction conditions plays a critical role in the outcome of synthetic transformations. The shift from an iron powder/hydrazine hydrate system to a Raney nickel catalyst for the reduction of a nitro group is a prime example. techemi.com The Raney nickel system not only improves the yield but also simplifies the post-reaction work-up by eliminating the need to filter out iron sludge. techemi.com

In other synthetic routes, specific conditions are tailored to the desired transformation. For the preparation of 2-amino-3-methyl-5-chlorobenzoic acid, a two-step process is described. google.com The first step is a hydrogenation reduction of 2-nitro-3-methylbenzoic acid in a hydrogen atmosphere using a hydrogenation catalyst. google.com The second step involves a chlorination reaction using a chlorinating reagent and benzoyl peroxide, with the reaction temperature maintained between 90-110 °C for 1-2 hours. google.com

Another method for chlorination uses cyanuric chloride as the chlorinating agent to prepare 2-amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid. patsnap.com This reaction is conducted at a temperature of 20-40 °C. patsnap.com This approach is presented as an alternative to using N-chlorosuccinimide, which, while clean, is significantly more expensive. patsnap.com

| Reaction | Catalyst/Reagent | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|---|

| Reduction of 2-nitro-3-methylbenzoic acid | Raney Nickel | Not specified | Mild conditions | High yield (>92%), simple process, no iron waste | techemi.com |

| Chlorination of 2-amino-3-methylbenzoic acid | Chlorination reagent / Benzoyl peroxide | Chlorination reaction solvent | 90-110 °C | High product purity and yield | google.com |

| Chlorination of 2-amino-3-methylbenzoic acid | Cyanuric chloride | Dichloroethane | 20-40 °C | Cost-effective reagent, simple after-treatment | patsnap.com |

Derivatization and Scaffold Modification

The aminobenzoic acid scaffold is a versatile building block for creating more complex molecules, including a wide array of heterocyclic compounds, many of which exhibit significant biological activity. nih.gov

The functional groups of aminobenzoic acids provide reactive handles for constructing fused ring systems. A notable example is the synthesis of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione from 2-amino-3-methylbenzoic acid and bis(trichloromethyl) carbonate. sioc-journal.cn This bicyclic heterocyclic compound serves as a key intermediate for further modifications. sioc-journal.cn

Furthermore, aminobenzoic acid derivatives are used to synthesize compounds with potential therapeutic applications. For instance, derivatives of 2-aminobenzoic acid have been used to create 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids, which were evaluated for anti-inflammatory and analgesic activities. nih.gov The synthesis involved treating N-benzylidene-5-(phenylazo) anthranilic acids with thioglycolic acid in the presence of anhydrous zinc chloride to form the thiazolidinone ring. nih.gov

The versatility of the aminobenzoic acid scaffold allows for its incorporation into a diverse range of heterocyclic systems, which are prevalent in pharmacologically active compounds. nih.gov These structures are valuable in medicinal chemistry for developing new therapeutic agents.

Spectroscopic Characterization and Advanced Computational Studies

Vibrational Spectroscopy Analyses

Vibrational spectroscopy provides critical insights into the molecular structure and bonding of 2-Amino-3-(methylamino)benzoic acid.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound, a derivative of aminobenzoic acid, has been analyzed in detail. dergipark.org.trdergipark.org.tr Theoretical calculations using methods like DFT/B3LYP/6-311G+(2d,p) have been employed to assign the observed infrared bands and understand the potential energy distribution for each vibrational mode. dergipark.org.trdergipark.org.tr The analysis of the gas-phase infrared spectrum, in conjunction with computational modeling, allows for a thorough characterization of its vibrational properties. dergipark.org.trdergipark.org.tr

Interactive Table: FT-IR Spectral Data of 2-Amino-3-methylbenzoic Acid

| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) |

|---|---|---|

| O-H (in COOH) | Stretching | 3575 |

| N-H (in NH₂) | Asymmetric Stretching | 3515 |

| N-H (in NH₂) | Symmetric Stretching | 3401 |

| C-H (aromatic) | Stretching | 3075-3000 |

| C=O (in COOH) | Stretching | 1735 |

| C=C (aromatic) | Stretching | 1610-1450 |

| N-H (in NH₂) | Bending | 1630 |

| C-N | Stretching | 1320 |

| O-H (in COOH) | Bending | 1250 |

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and molecular symmetry. For 2-Amino-3-methylbenzoic acid, Raman spectral data is available, which aids in a more complete vibrational analysis of the molecule. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Profiling

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in this compound. Although specific spectral data for this compound is not detailed in the provided results, analysis of related compounds like 2-amino-3-methylbenzoic acid reveals characteristic chemical shifts. dergipark.org.tr For instance, in the ¹H NMR spectrum of 2-amino-3-methylbenzoic acid, distinct signals are observed for the aromatic protons, the amino group protons, and the methyl group protons. dergipark.org.tr The chemical shifts are influenced by the electronic effects of the amino, methyl, and carboxylic acid groups on the benzene (B151609) ring. researchgate.net

Interactive Table: Predicted ¹H NMR Chemical Shifts for 2-Amino-3-methylbenzoic Acid

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 8.0 | Multiplet |

| NH₂ | 4.0 - 5.5 (broad) | Singlet |

| CH₃ | 2.2 - 2.5 | Singlet |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the aromatic carbons, and the methyl carbon. dergipark.org.tr The positions of the aromatic carbon signals are influenced by the substituent effects of the amino and methylamino groups. fiu.edu Detailed analysis of the ¹³C NMR chemical shifts, often aided by computational methods, allows for the unambiguous assignment of each carbon atom. dergipark.org.trresearchgate.net

Interactive Table: Predicted ¹³C NMR Chemical Shifts for 2-Amino-3-methylbenzoic Acid

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 168 - 175 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-NH(CH₃) | 140 - 145 |

| Aromatic C-H | 110 - 135 |

| Aromatic C-COOH | 120 - 125 |

To achieve a more precise interpretation of NMR spectra, advanced computational methods are employed. dergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. dergipark.org.trdergipark.org.tr Furthermore, to account for the influence of the solvent on the molecular geometry and electronic structure, the Self-Consistent Reaction Field (SCRF) model is often utilized. dergipark.org.trdergipark.org.trgaussian.com These theoretical calculations, performed at levels such as DFT/B3LYP/6-311G+(2d,p), provide calculated ¹H and ¹³C NMR chemical shifts that can be compared with experimental data for validation of the molecular structure. dergipark.org.trdergipark.org.tr

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry is a cornerstone analytical technique for the structural elucidation and purity assessment of synthesized organic compounds like this compound. By ionizing the molecule and separating the resulting fragments based on their mass-to-charge ratio (m/z), mass spectrometry provides a molecular fingerprint, confirming the compound's identity and revealing the presence of any impurities.

In a typical electron ionization (EI) mass spectrum of an aminobenzoic acid derivative, a prominent molecular ion peak (M+) corresponding to the compound's molecular weight would be observed. For this compound (C₈H₁₀N₂O₂), the expected molecular weight is approximately 166.18 g/mol . The fragmentation pattern, resulting from the cleavage of specific bonds within the molecule, offers further structural confirmation. Common fragments for this class of compounds include losses of H₂O, CO, and COOH groups.

For enhanced selectivity and quantitative analysis, especially in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often employed. This technique allows for the selection of a specific precursor ion (the molecular ion) and its fragmentation to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive. nih.gov For instance, in the analysis of a related compound, p-aminobenzoic acid (PABA), MRM transitions are used for its unambiguous detection. nih.gov A similar approach for this compound would provide robust purity assessment.

Table 1: Illustrative MRM Transitions for Aminobenzoic Acid Derivatives This table is illustrative and based on methodologies for related compounds, as specific data for this compound is not available.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| Procaine (B135) | 237 | 100 | Quantitative Analysis |

| p-Aminobenzoic acid (PABA) | 138 | 120 | Metabolite Identification |

| N-Acetylprocainamide (Internal Standard) | 278 | 205 | Method Validation |

Data sourced from a study on procaine and its metabolite p-aminobenzoic acid. nih.gov

Quantum Chemical Computations and Theoretical Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. mdpi.com By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between computational cost and accuracy. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine various electronic properties. sigmaaldrich.com

These calculations can predict the molecule's total energy, the energies of its frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The energy gap between the HOMO and LUMO is particularly important as it relates to the molecule's chemical reactivity and electronic excitation properties. The distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions. While specific DFT data for this compound is not publicly available, studies on related aminobenzoic acids demonstrate that the amino group acts as an electron donor and the carboxylic group as an electron acceptor. researchgate.net

The ground state geometry of this compound can be optimized using DFT calculations to find the most stable three-dimensional arrangement of its atoms. This involves determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Aminobenzoic acids can exist in different tautomeric forms, most notably a neutral (nonionic) form and a zwitterionic form, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). researchgate.netwikipedia.org The relative stability of these tautomers is highly dependent on the environment, particularly the polarity of the solvent. acs.org In the gas phase or non-polar solvents, the neutral form is generally more stable. In polar solvents like water, the zwitterionic form can be significantly populated due to favorable solvation of the charged groups. researchgate.net Theoretical calculations can determine the energies of these different tautomers and the potential energy barrier for their interconversion.

Table 2: Tautomeric Forms of Aminobenzoic Acids

| Tautomer | Structural Feature | Predominant Environment |

| Nonionic | -NH₂ and -COOH | Gas Phase, Non-polar Solvents |

| Zwitterionic | -NH₃⁺ and -COO⁻ | Polar Solvents (e.g., Water) |

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. researchgate.net This is particularly useful for studying chemical reactions and conformational changes, such as proton transfer and torsional tautomerism. For this compound, a key process to investigate would be the intramolecular proton transfer from the carboxylic acid group to one of the amino groups.

By systematically changing the O-H bond length and the N-H bond length, a PES can be constructed to identify the transition state and calculate the activation energy for this process. nih.gov Studies on benzoic acid dimers have shown that the potential energy barrier for proton transfer is sensitive to the distance between the donor and acceptor atoms, which can be influenced by the crystal packing or solvent environment. nih.gov Similarly, mapping the PES for the rotation around the C-N and C-C single bonds can reveal the energy barriers for different conformations (torsional tautomers) and identify the most stable conformers.

Hydrogen bonding plays a critical role in determining the structure and properties of this compound. Intramolecularly, a hydrogen bond can form between the carboxylic acid's hydroxyl group and the adjacent amino group. This type of interaction can influence the molecule's conformation and acidity. nih.gov

Intermolecularly, this compound can form a variety of hydrogen bonds, leading to the formation of dimers, chains, or more complex three-dimensional networks in the solid state. nih.govacs.org The carboxylic acid groups can form characteristic head-to-head dimers, and the amino groups can act as both hydrogen bond donors and acceptors. acs.org These interactions are fundamental to the molecule's crystal packing and physical properties like melting point and solubility. Studies on p-aminobenzoic acid have shown that carboxylic-amino group hydrogen bonding is a significant interaction in solution. acs.org

Table 3: Potential Hydrogen Bonding Interactions in this compound

| Type | Donor | Acceptor | Significance |

| Intramolecular | -COOH | -NH(CH₃) or -NH₂ | Influences conformation and acidity |

| Intermolecular | -COOH | -COOH | Dimer formation |

| Intermolecular | -NH₂ / -NH(CH₃) | -COOH | Supramolecular assembly |

| Intermolecular | -COOH | -NH₂ / -NH(CH₃) | Supramolecular assembly |

| Intermolecular | -NH₂ / -NH(CH₃) | -NH₂ / -NH(CH₃) | Supramolecular assembly |

Upon absorption of light, molecules like this compound can be promoted to an electronically excited state. In molecules with electron-donating groups (the amino and methylamino groups) and an electron-accepting group (the carboxylic acid group), this can lead to a phenomenon known as Intramolecular Charge Transfer (ICT). researchgate.net

In the ground state, the electron density is relatively evenly distributed. However, upon photoexcitation, there can be a significant shift of electron density from the amino groups to the carboxylic acid group, resulting in a highly polar excited state. ias.ac.inosti.gov This ICT process is often accompanied by a large Stokes shift in the fluorescence spectrum, meaning the emission of light occurs at a much lower energy (longer wavelength) than the absorption. The extent of ICT can be highly sensitive to the solvent polarity, with more polar solvents stabilizing the charge-separated excited state. ias.ac.in Theoretical methods such as Time-Dependent DFT (TD-DFT) can be used to model these excited states and the charge transfer process.

Aromaticity Indices and Electronic Delocalization Studies (e.g., HOMA)

Aromaticity is a fundamental concept in chemistry, and various computational indices are used to quantify it. The HOMA index is a popular geometry-based measure, where a value of 1 indicates a fully aromatic system and values less than 1 suggest a deviation from ideal aromaticity.

Although no specific HOMA calculations for this compound have been reported, we can infer the expected trends based on studies of similar molecules. The presence of both an amino and a methylamino group ortho and meta to the carboxylic acid function, respectively, would likely lead to some degree of bond length alternation in the benzene ring due to steric and electronic effects. This would result in a HOMA value less than 1, indicating a partially reduced aromatic character compared to unsubstituted benzene.

Electronic delocalization, the dispersion of electron density over a molecule, is intrinsically linked to aromaticity. In this compound, electron delocalization would extend from the electron-donating amino and methylamino groups into the benzene ring and potentially interact with the electron-withdrawing carboxylic acid group. This delocalization is critical for the molecule's stability and reactivity. Computational methods such as Natural Bond Orbital (NBO) analysis are typically used to study these delocalization effects by examining orbital interactions and charge distributions.

Biological Roles and Biochemical Interactions of 2 Amino 3 Methylamino Benzoic Acid and Its Analogs

Roles in Biosynthetic Pathways

Intermediate in the Biosynthesis of Phenazine (B1670421) Antibiotics (e.g., Endophenazine B)

Phenazine antibiotics, a class of nitrogen-containing heterocyclic compounds, are synthesized by a variety of bacteria and are known for their broad-spectrum antimicrobial and antitumor activities. The biosynthesis of these complex molecules originates from the shikimate pathway, with chorismic acid serving as a crucial branch-point intermediate. While the direct involvement of 2-Amino-3-(methylamino)benzoic acid as a definitive intermediate in the biosynthesis of all phenazine antibiotics is not universally detailed, its structural motifs are present in more complex phenazines produced by Streptomyces species.

The biosynthesis of phenazine-1-carboxylic acid (PCA), a common precursor to many phenazine derivatives, is well-studied and proceeds through a series of enzymatic reactions involving a set of core phz genes. More complex phenazines, such as the endophenazines, are believed to be derived from further modifications of simpler phenazine cores. The endophenazine biosynthetic gene cluster from Streptomyces anulatus has been identified, and heterologous expression has led to the production of various endophenazines. While the complete, step-by-step enzymatic pathway to endophenazine B is still under investigation, the incorporation of N-methylated and aminated benzoic acid derivatives is a plausible route given the final structure of the molecule. The synthesis of complex phenazines like endophenazine A and G has been a subject of research, indicating the importance of understanding the enzymatic machinery involved in their formation.

Metabolic Pathways and Metabolite Status

Association with Methyl-N-methylanthranilates (MMA) Metabolism in Biological Systems

This compound is structurally related to N-methylanthranilic acid, and its metabolism is intertwined with that of methyl N-methylanthranilates (MNMA). Studies on the hepatic metabolism of MNMA in guinea pigs have revealed two primary metabolic pathways: hydrolysis and N-demethylation. The hydrolysis of MNMA yields N-methylanthranilic acid (N-methylAA), while N-demethylation produces methyl anthranilate (MA). researchgate.net These reactions are catalyzed by microsomal enzymes, with hydrolysis being the predominant pathway. researchgate.net

The kinetic parameters for these metabolic reactions in guinea pig liver microsomes have been determined, as summarized in the table below.

| Substrate | Metabolic Reaction | Vmax (nmol/min/mg protein) | Km (µM) |

|---|---|---|---|

| Methyl anthranilate (MA) | Hydrolysis | 417 | 278 |

| Methyl N-methylanthranilate (MNMA) | Hydrolysis | 45 | 278 |

| Methyl N-methylanthranilate (MNMA) | N-demethylation | 3.7 | 455 |

| N-methylanthranilic acid (N-methylAA) | N-demethylation | 4.8 | 435 |

Data derived from studies on guinea pig liver microsomes. researchgate.net

Furthermore, the fermentative production of N-methylanthranilate has been achieved in metabolically engineered Corynebacterium glutamicum. mdpi.com This involves the heterologous expression of an anthranilate N-methyltransferase, which utilizes S-adenosyl methionine as a methyl donor to convert anthranilate to N-methylanthranilate. mdpi.com This biotechnological approach highlights the enzymatic potential for the synthesis of N-methylated anthranilate derivatives in microbial systems.

Contribution to Xenobiotic Metabolism Pathways (e.g., Lidocaine (B1675312) metabolism via related aminobenzoic acids)

Xenobiotic metabolism is the process by which organisms modify and excrete foreign compounds. The metabolism of the local anesthetic lidocaine provides an example of how compounds structurally related to this compound are processed in the body. Lidocaine, an amide local anesthetic, is primarily metabolized in the liver. The major metabolic pathway involves N-deethylation to monoethylglycinexylidide (B1676722) (MEGX), which can be further metabolized. Hydrolysis of the amide bond also occurs, leading to the formation of 2,6-xylidine. These metabolites can undergo further transformations, including hydroxylation, before being excreted. This process illustrates the enzymatic machinery available in biological systems to handle substituted aminobenzoic acid derivatives, which is relevant to the potential metabolic fate of this compound.

Biochemical System Interactions

Buffering Capacity in Biological Assays and Cell Culture Environments

In biological and biochemical research, maintaining a stable pH is critical for the accuracy and reproducibility of experiments. Buffers are chemical systems that resist changes in pH. The buffering capacity of a compound is determined by its pKa value, which is the pH at which the compound is 50% dissociated. Amino acids and their derivatives, due to the presence of both an amino group (basic) and a carboxylic acid group (acidic), can act as buffers in biological systems.

Enzyme Modulatory Activities (Substrate or Inhibitor Functions)

The modulatory activities of this compound and its structural analogs on various enzymes are a significant area of research. These compounds have demonstrated potential as potent and selective enzyme inhibitors.

Analogs such as substituted 3-(phenylamino)benzoic acids have been identified as powerful inhibitors of aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase. nih.govnih.gov This enzyme is crucial in the biosynthesis of androgens and prostaglandins (B1171923). nih.gov Specifically, AKR1C3 catalyzes the reduction of the weak androgen, 4-androstene-3,17-dione, to testosterone. nih.gov The inhibition of AKR1C3 is a rational therapeutic approach for managing conditions like castrate-resistant prostate cancer (CRPC), where intratumoral androgen levels are elevated. nih.govnih.gov Studies have shown that 3-(phenylamino)benzoic acid derivatives can exhibit nanomolar affinity for AKR1C3 and display over 200-fold selectivity for this enzyme compared to other AKR1C isoforms. nih.govnih.gov The inhibitory potency of these analogs against AKR1C3 has been shown to correlate with the electronic effects of substituents on the phenylamino ring. nih.gov

Another analog, 2-amino-3-chlorobenzoic acid (2A3CB), isolated from Streptomyces coelicolor, has been shown to have a pronounced inhibitory effect on alkaline phosphatase (ALP) activity. mdpi.com A significant decrease in ALP activity was observed in MDA-MB-231 breast cancer cells treated with 2A3CB, suggesting an impact on cell proliferation pathways. mdpi.com

Furthermore, derivatives of benzoic acid have been investigated for their potential as inhibitors in atomic layer deposition (ALD) processes, indicating their ability to modulate surface enzyme or chemical activities. mdpi.com The coordination mode of the carboxylate headgroups in these derivatives plays a significant role in their inhibitory function. mdpi.com

Table 1: Enzyme Inhibitory Activity of this compound Analogs

| Compound/Analog Class | Target Enzyme | Significance of Inhibition |

|---|---|---|

| Substituted 3-(phenylamino)benzoic acids | Aldo-keto reductase 1C3 (AKR1C3) | Potential management of castrate-resistant prostate cancer by reducing intratumoral androgen levels. nih.govnih.gov |

Cellular Interactions and Mechanisms of Action (e.g., binding to cellular proteins and inhibition of protein synthesis by related isomers)

The cellular interactions of this compound analogs involve complex mechanisms, including binding to cellular proteins and modulating key cellular pathways, ultimately affecting cell fate.

A notable analog, 2-amino-3-chlorobenzoic acid (2A3CB), demonstrates significant cellular effects, particularly in cancer cell lines. mdpi.com This compound exhibits strong cytotoxic effects on MDA-MB-231 breast cancer cells and has been shown to significantly inhibit cell proliferation and migration. mdpi.com The mechanism of action involves the induction of apoptosis through caspase-mediated pathways. mdpi.com At the molecular level, 2A3CB treatment leads to the downregulation of expression levels of key proteins such as PTEN, PCNA, BAX, and STAT3. mdpi.com This modulation suggests an inhibition of metastasis through the suppression of invasion and migration pathways. mdpi.com

The interaction with cellular proteins is a critical aspect of the mechanism of action. While direct protein binding studies for this compound are not extensively detailed, research on insect odorant-binding proteins (OBPs) provides a model for how small molecules can interact with protein binding pockets. mdpi.com In the case of BminOBP3, specific amino acid residues, particularly at the C-terminus, form hydrogen bonds that are crucial for locking the ligand into the binding pocket. mdpi.com This highlights the potential for specific and high-affinity interactions between benzoic acid derivatives and cellular proteins.

The neurotoxic amino acid analog, 2-amino-3-(methylamino)-propanoic acid (BMAA), has been studied for its pharmacokinetics and ability to cross the blood-brain barrier. nih.govresearchgate.net While its primary mechanism is linked to being an excitatory amino acid, its ability to enter the brain and reach potentially toxic concentrations demonstrates a significant cellular interaction, leading to neurotoxicity. nih.govresearchgate.net

Investigation of Antimicrobial and Herbicidal Activities of Biosynthetic Products

Derivatives and biosynthetic products related to aminobenzoic acids have shown promising antimicrobial and herbicidal activities.

Antimicrobial Activity: Various derivatives of p-amino benzoic acid (PABA) have been synthesized and evaluated for their in vitro antimicrobial potential. researchgate.netchitkara.edu.in These studies have identified compounds with significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger. chitkara.edu.inmdpi.com For instance, a series of Schiff bases and esters of PABA were evaluated, with some compounds showing antibacterial potential comparable to the standard drug norfloxacin. researchgate.netchitkara.edu.in

The biosynthetically produced analog, 2-amino-3-chlorobenzoic acid from Streptomyces coelicolor, exhibited potent antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This highlights the potential of microbial natural products based on the aminobenzoic acid scaffold as a source for new antibiotics. mdpi.com The mechanisms underlying the antimicrobial action of benzoic acid derivatives can include enzyme inhibition, chelation of metal ions, and disruption of cell homeostasis by altering intracellular pH. researchgate.net

Table 2: Antimicrobial Spectrum of Select Benzoic Acid Analogs

| Compound/Analog | Target Organism | Type of Activity |

|---|---|---|

| 2-Amino-3-chlorobenzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial mdpi.com |

| Schiff bases of p-amino benzoic acid | Staphylococcus aureus, Bacillus subtilis | Antibacterial chitkara.edu.in |

| N-Substituted-β-amino acid derivatives | Staphylococcus aureus, Mycobacterium luteum | Antibacterial mdpi.com |

Herbicidal Activity: The investigation into the herbicidal properties of related compounds has also yielded significant results. Certain amino acids and their derivatives can act as natural herbicides. mdpi.com For example, tryptophan has been shown to inhibit both root and shoot elongation in weeds, with its D-isomer being particularly active. mdpi.com

More complex biosynthetic products also show herbicidal potential. Sec-pentyl-TeA (S-TeA), a tetramic acid produced by Alternaria species, exhibits significant herbicidal activity. nih.gov Its biosynthesis begins with the amino acid threonine, which is converted into 2-amino-3-methylhexanoic acid (AMHA) through a pathway involving several enzymes. nih.gov This demonstrates how amino acid precursors are utilized in nature to create potent herbicides. Additionally, synthetic compounds like 2-cyano-3-benzylaminoacrylates, which are structurally related to amino acid derivatives, have been developed as effective herbicidal inhibitors of photosystem II (PS II) electron transport. nih.gov The herbicidal mechanism of some compounds, like glyphosate, involves the inhibition of key enzymes in the amino acid biosynthesis pathway, such as 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). frontiersin.org

Research on Derivatives and Structural Analogs of 2 Amino 3 Methylamino Benzoic Acid

Design and Synthesis of Novel Derivativesnih.govsynquestlabs.com

The design of novel derivatives of 2-Amino-3-(methylamino)benzoic acid and its analogs often begins with the parent anthranilic acid scaffold, which is recognized as a privileged pharmacophore in drug development. nih.govresearchgate.net The synthesis of these new molecules involves a range of organic reactions aimed at modifying the core structure by adding, replacing, or altering functional groups.

A common strategy for creating derivatives involves multi-step synthesis starting from commercially available precursors. For instance, a method for preparing 2-amino-3-methyl-5-chlorobenzoic acid, a related analog, starts with m-toluic acid. google.com The process includes:

Nitration: m-toluic acid is reacted with nitric acid to produce 2-nitro-3-methylbenzoic acid. google.com

Reduction: The nitro group is then reduced to an amino group via catalytic hydrogenation in a hydrogen atmosphere, yielding 2-amino-3-methylbenzoic acid. google.com

Chlorination: Finally, a chloro group is introduced onto the aromatic ring using a chlorination agent like N-chlorosuccinimide or cyanuric chloride to produce the final product, 2-amino-3-methyl-5-chlorobenzoic acid. google.compatsnap.com

Similar foundational synthetic routes can be adapted to produce a variety of derivatives. Substitutions on the anthranilic acid ring or modifications of the amino and methylamino groups can be achieved through established chemical reactions, providing large libraries of compounds for further study. nih.govresearchgate.net For example, N-substituted anthranilic acid derivatives can be synthesized by reacting the parent acid with various reagents like bromine or ethyl chloroacetate, followed by further reactions to introduce heterocyclic moieties such as oxadiazoles.

The table below outlines a general synthetic pathway for a halogenated derivative of a related aminobenzoic acid, illustrating a common approach to creating novel analogs.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

| 1 | m-Toluic Acid | Nitric Acid | 2-Nitro-3-methylbenzoic acid | Introduction of a nitro group |

| 2 | 2-Nitro-3-methylbenzoic acid | H₂, Hydrogenation Catalyst | 2-Amino-3-methylbenzoic acid | Reduction of nitro to amino group |

| 3 | 2-Amino-3-methylbenzoic acid | Chlorination Reagent | 2-Amino-3-methyl-5-chlorobenzoic acid | Halogenation of the aromatic ring |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For anthranilic acid derivatives, these studies guide the design of more potent and selective compounds. nih.gov

The biological and chemical properties of anthranilic acid derivatives are highly sensitive to the positioning and nature of their functional groups. SAR studies on this class of compounds, known as fenamates, have yielded several key insights:

Carboxyl Group Position: The placement of the carboxylic acid group is critical for activity. For anthranilic acid derivatives to be active, the carboxyl group must be at position 2 (ortho to the amino group). Analogs where the amino and carboxyl groups are in a meta (1,3) or para (1,4) arrangement are not active. pharmacy180.com

NH Moiety: The -NH- group is essential for activity. Replacing it with other linkers such as -O-, -CH₂-, -S-, or -SO₂- significantly diminishes or abolishes biological activity. Furthermore, methylation of this nitrogen to an N-CH₃ group also leads to a reduction in activity. pharmacy180.com

Ring Substitutions: Adding substituents to the anthranilic acid ring generally decreases activity. pharmacy180.com However, substitutions on the N-aryl ring (in N-aryl anthranilic acid derivatives) can have varied effects depending on the specific substituent and its position, with chloro and trifluoromethyl groups often being used to modulate activity. pharmacy180.com For instance, in one study, the 2',3'-disubstitution pattern was found to be highly effective. pharmacy180.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net This predictive approach is valuable in drug discovery for prioritizing the synthesis of new derivatives.

For classes of compounds related to this compound, such as benzoylaminobenzoic acid derivatives, QSAR studies have been performed to predict their inhibitory activity against bacterial enzymes. These models use molecular descriptors that quantify various properties of the molecules, including:

Hydrophobicity: The hydrophobicity of the molecule.

Molar Refractivity: A measure of the molecule's volume and polarizability.

Aromaticity: The presence and nature of aromatic rings.

QSAR models have revealed that for some related inhibitors, increasing hydrophobicity and aromaticity can lead to enhanced inhibitory activity. Conversely, the presence of certain heteroatoms at specific positions can decrease activity. These models provide a rational basis for designing more effective compounds by predicting the activity of yet-unsynthesized molecules.

Applications as Synthetic Intermediates for Bioactive Molecules

The scaffold of this compound and its close relatives are valuable as synthetic intermediates, which are the chemical building blocks used to construct more complex molecules. bldpharm.com

Anthranilic acid and its analogs are foundational structures in the synthesis of a wide range of pharmaceuticals. nih.govresearchgate.net They are key components in drugs with anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net A closely related compound, 2-amino-3-methylbenzoic acid, serves as a key intermediate in the production of modern insecticides, highlighting the utility of this structural class in creating potent bioactive molecules. patsnap.com The ability to readily modify the anthranilic acid core allows for the creation of diverse molecular libraries, which are essential for identifying new drug candidates. researchgate.net

A significant application of isomers of the title compound is found in the advanced field of peptide and protein synthesis. Specifically, 3,4-diaminobenzoic acid (Dbz), a related isomer, is employed as a "safety-catch" linker in solid-phase peptide synthesis (SPPS). nih.gov This technique is instrumental for a process called Native Chemical Ligation (NCL), which allows for the assembly of large proteins from smaller, synthetically accessible peptide fragments. rsc.org

The Dbz linker is attached to a solid support resin. A peptide chain is then synthesized on one of its amino groups. After synthesis, the linker can be activated, allowing the C-terminus of the peptide to be converted into a highly reactive thioester. This peptide thioester is a crucial intermediate for NCL, enabling it to react with another peptide fragment that has an N-terminal cysteine residue to form a native peptide bond. nih.gov This strategy provides a powerful tool for accessing complex proteins and C-terminally modified peptides that are difficult to produce through other means. nih.gov

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques for Purity and Analysis

Chromatographic methods are indispensable for the separation and purity assessment of 2-Amino-3-(methylamino)benzoic acid from reaction mixtures, synthetic byproducts, or complex biological samples. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, often utilizing reversed-phase columns.

While specific methods for this compound are not extensively detailed in the public literature, methodologies for closely related aminobenzoic acid isomers and derivatives provide a strong basis for its analysis. For instance, HPLC methods have been successfully developed for the separation of isomers of aminobenzoic acid, such as 2-, 3-, and 4-aminobenzoic acid, using mixed-mode chromatography that leverages both hydrophobic and ionic interactions to achieve high resolution.

A typical HPLC setup for a related compound, 2-amino-3-methylbenzoic acid, involves a reversed-phase C18 column. bohrium.com The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer is commonly used. The pH of the buffer can be adjusted to control the ionization state of the analyte and improve peak shape and retention. For example, a mobile phase of methanol and a pH 3 phosphate (B84403) buffer has been used for the analysis of anthranilic acid. nih.gov

The purity of 2-amino-3-methylbenzoic acid, a structurally similar compound, has been determined using liquid chromatography with a C18 reversed-phase column. bohrium.com The conditions for such an analysis are detailed in the table below.

Example HPLC Conditions for a Related Aminobenzoic Acid Derivative

| Parameter | Value |

| Chromatograph | Shimadzu LC-20AT |

| Column | C18 (ODS) reversed-phase, 250 x 4.6 mm |

| Mobile Phase | Methanol:Water (50:50, v/v) |

| Flow Rate | 1 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Data derived from a method for 2-amino-3-methylbenzoic acid. bohrium.com |

Gas chromatography (GC) could also be a viable technique, particularly after derivatization of the acidic and amine functional groups to increase volatility and thermal stability.

Spectroscopic Detection Methods for Characterization and Quantification

Spectroscopic techniques are crucial for the structural elucidation and quantification of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry (MS), are the principal methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For the related compound N-methylanthranilic acid, ¹H NMR spectra have been recorded in different deuterated solvents, showing characteristic chemical shifts for the aromatic protons, the N-methyl protons, and the carboxylic acid proton. chemicalbook.com For this compound, one would expect distinct signals corresponding to the protons of the aromatic ring, the amino group, the methylamino group, and the carboxylic acid. The chemical shifts would be influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of an aminobenzoic acid derivative will typically show characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amines, the O-H stretch of the carboxylic acid, and the C=O stretch of the carboxyl group. For 2-amino-3-methylbenzoic acid, intense peaks have been observed for the in-plane and out-of-plane vibrations of the hydroxyl group. nih.gov

Mass Spectrometry (MS) Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides a highly sensitive and selective method for quantification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of specific groups, such as the carboxyl group or parts of the side chains.

Spectroscopic Data for Related Aminobenzoic Acid Derivatives

| Technique | Compound | Key Observations | Reference |

| ¹H NMR | N-methylanthranilic acid | Characteristic shifts for aromatic, N-methyl, and carboxylic acid protons. | chemicalbook.com |

| ¹³C NMR | 2-aminobenzoic acid | Distinct signals for all carbon atoms in the molecule. | nih.gov |

| IR Spectroscopy | 2-amino-3-methylbenzoic acid | Intense peaks at 1166 cm⁻¹ and 1079 cm⁻¹ for hydroxyl group vibrations. | nih.gov |

| This table presents data for compounds structurally related to this compound to illustrate expected spectroscopic features. |

Metabolite Detection Assays in Biological Specimens for Metabolic Studies

The detection and quantification of this compound and its potential metabolites in biological matrices like urine and plasma are essential for pharmacokinetic and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and specificity.

While no specific LC-MS/MS method for this compound has been published, methods developed for other aminobenzoic acids and their metabolites in human urine can be adapted. nih.gov For instance, a validated LC-MS/MS method exists for the simultaneous quantification of p-aminobenzoic acid (PABA) and its glycine (B1666218) conjugation metabolites directly from human urine samples. nih.govresearchgate.net

A typical workflow for the analysis of such a compound in a biological specimen would involve:

Sample Preparation: To remove proteins and other interfering substances, a protein precipitation step with a solvent like acetonitrile is often performed, especially for plasma samples. researchgate.net For urine samples, a simple dilution or a solid-phase extraction (SPE) step might be employed to concentrate the analyte and clean up the sample. nih.govresearchgate.net

Chromatographic Separation: A reversed-phase HPLC column is used to separate the analyte from other components in the biological matrix. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile) is commonly used.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole instrument. The analyte is ionized, and specific precursor-product ion transitions are monitored in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.

Representative LC-MS/MS Parameters for Aminobenzoic Acid Metabolite Analysis in Urine

| Parameter | Description |

| Sample Preparation | Direct injection of diluted urine or solid-phase extraction. nih.govnih.gov |

| Chromatography | Reversed-phase LC with a C18 column. nih.govnih.gov |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing formic acid. mdpi.com |

| Ionization | Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte. |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov |

| This table outlines a general approach based on methods for other aminobenzoic acid metabolites. |

The development and validation of such an assay for this compound would be a critical step in enabling detailed studies of its metabolic fate in biological systems.

Future Research Directions and Emerging Applications in Chemical Biology

Advancements in Synthetic Approaches and Green Chemistry Principles

The synthesis of aminobenzoic acid derivatives is a cornerstone of medicinal and materials chemistry. Traditional methods often rely on multi-step procedures that may involve harsh reagents. For instance, the synthesis of the related compound 2-amino-5-chloro-3-methylbenzoic acid can be achieved via the chlorination of 2-amino-3-methylbenzoic acid. patsnap.comchemicalbook.com One patented method describes a process starting from m-toluic acid, which undergoes nitration, followed by a hydrogenation reduction reaction to yield 2-amino-3-methylbenzoic acid, and finally a chlorination step. google.com

Future advancements will likely focus on the integration of green chemistry principles to make these syntheses more efficient, safer, and environmentally benign. Key areas of development include:

Multicomponent Reactions (MCRs): The MCR approach, which combines multiple starting materials in a single step, offers high atom economy and reduced reaction times, representing an eco-friendly pathway to generate libraries of complex molecules. researchgate.net

Alternative Solvents and Catalysts: Research into using greener solvents like water or polyethylene (B3416737) glycol, and developing catalyst-free reaction conditions, is gaining traction. researchgate.net For example, the synthesis of 2-aminothiophenes has been achieved using water as a solvent under ultrasound activation without a catalyst. researchgate.net

Flow Chemistry: Continuous flow manufacturing can offer enhanced safety, better process control, and scalability for the synthesis of key intermediates. nbinno.com

Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste.

Applying these principles to the synthesis of 2-Amino-3-(methylamino)benzoic acid and its derivatives could lead to more sustainable and cost-effective production methods.

Deeper Mechanistic Elucidation of Biological Roles and Interactions

The broader class of aminobenzoic acid derivatives exhibits an impressive spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and antiproliferative properties. researchgate.net The structural framework is a recognized pharmacophore, a key feature for molecular interaction with biological targets.

A significant future direction is the detailed investigation of how compounds like this compound interact with biological systems at a molecular level. Research should aim to:

Identify Biological Targets: Screen the compound and its novel analogs against various enzymes, receptors, and cellular pathways to identify specific biological targets. For example, derivatives of related aminobenzoic acids have been evaluated for their potential as cholinesterase inhibitors in the context of Alzheimer's disease. researchgate.net

Elucidate Mechanisms of Action: Once a target is identified, detailed biochemical and biophysical studies are needed to understand the precise mechanism of action. This could involve enzyme kinetics, binding assays, and structural biology techniques like X-ray crystallography to visualize the compound interacting with its target protein.

Explore Structure-Activity Relationships (SAR): Systematically modifying the structure of this compound and correlating these changes with biological activity will provide a deeper understanding of which functional groups are critical for its effects.

Rational Design of Novel Analogs with Targeted Biological Activities

Rational design is a powerful strategy for developing new therapeutic agents. nih.govnih.gov Starting with a lead scaffold like this compound, medicinal chemists can design new analogs with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will involve:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain or enhance biological activity while improving other properties.

Target-Focused Design: Using the three-dimensional structure of a known biological target (e.g., an enzyme active site) to design molecules that fit precisely and form specific, activity-modulating interactions.

Development of Covalent Inhibitors: Designing analogs that can form a permanent covalent bond with their biological target, which can lead to prolonged duration of action.

Creation of Hybrid Molecules: Combining the this compound scaffold with other pharmacophores to create hybrid compounds with dual or enhanced activities. For example, hybrid compounds of anthranilic acid have been reported as potential antimicrobial agents with improved properties. researchgate.net

Integration of Computational and Experimental Methodologies for Comprehensive Understanding

The synergy between computational (in silico) and experimental approaches is revolutionizing drug discovery and chemical biology. mdpi.comrsc.org This integrated strategy can significantly reduce the time and cost associated with developing new molecules by predicting their properties before synthesis.

Key integrated methodologies for future research include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of newly designed analogs.

Molecular Docking: Simulating the binding of a ligand (like a this compound analog) to the active site of a target protein. This helps in understanding binding modes and prioritizing compounds for synthesis. researchgate.netnih.gov

ADME/Tox Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new analogs. mdpi.commdpi.com This helps to identify candidates with favorable drug-like properties early in the discovery process.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to provide deeper insights into the stability of the interaction. nih.gov

These in silico studies provide valuable guidance for experimental work, which in turn generates data to refine and improve the computational models in an iterative cycle of design and testing. nih.gov

Exploration of Biotechnological and Biocatalytic Applications

Beyond pharmaceuticals, the unique chemical structure of this compound and its derivatives could be harnessed for various biotechnological applications.

Emerging areas for exploration include:

Biocatalytic Synthesis: As mentioned, using isolated enzymes or whole-cell systems to catalyze the synthesis of the parent compound or its analogs offers a green alternative to traditional chemistry. Research could focus on identifying or engineering enzymes capable of performing specific amination or methylation reactions on a benzoic acid scaffold.

Functional Materials: The aminobenzoic acid framework is a versatile building block. Future work could explore the incorporation of this compound into larger structures like polymers or metal-organic frameworks (MOFs) to create novel materials with specific chemical or physical properties.

Bioconjugation and Probes: Developing derivatives that can be attached to biomolecules like proteins or nucleic acids. These conjugates could be used as probes to study biological processes or as components of targeted drug delivery systems.

Compound Data

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-3-(methylamino)benzoic acid, and what factors influence reaction yields?

- Methodological Answer : The compound is synthesized via nucleophilic substitution using anthranilic acid derivatives and methylamine under reflux conditions (e.g., in ethanol at 80°C for 12 hours). Catalytic hydrogenation of nitro precursors (e.g., 3-nitro-2-methylbenzoic acid) with palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) is another route. Yields (typically 65–85%) depend on reaction time, solvent polarity, and catalyst loading. Impurities such as unreacted methylamine or byproducts like N,N-dimethyl derivatives require purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 2.8 ppm (s, 3H, N-CH3), δ 6.5–7.5 ppm (aromatic protons). C NMR confirms carboxylic acid (δ 170 ppm) and methylamino groups (δ 35–40 ppm).

- Mass Spectrometry (MS) : ESI-MS ([M+H]+ at m/z 152.1) validates molecular weight.

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA) with UV detection (254 nm) assess purity (>95%). Baseline separation from positional isomers (e.g., 3-Amino-2-methylbenzoic acid) is critical .

Q. What are the primary metabolic pathways and excretion mechanisms of this compound in model organisms?

- Methodological Answer : In rodent models, hepatic Phase I metabolism (cytochrome P450-mediated oxidation of the methylamino group) generates hydroxylated metabolites, while Phase II conjugation (glucuronidation) enhances water solubility. Excretion occurs primarily via renal routes (70–80% within 24 hours). Radiolabeled C-tracing and LC-MS/MS are used to quantify metabolites in urine and plasma .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) alter the biological activity of this compound?

- Methodological Answer : Introducing substituents like chlorine at position 5 (yielding 2-Amino-5-chloro-3-methylbenzoic acid) enhances antimicrobial activity by increasing electrophilicity and membrane penetration. Comparative studies use MIC assays (against E. coli and S. aureus) and molecular docking (e.g., binding to dihydrofolate reductase). Chlorinated analogs show 3–5× higher potency but may reduce solubility, requiring formulation optimization .

Q. What experimental models resolve contradictions in reported enzyme inhibition efficacy?

- Methodological Answer : Discrepancies in IC50 values (e.g., COX-2 inhibition ranging from 10–50 μM) arise from assay conditions (pH, temperature) or enzyme sources (recombinant vs. tissue-derived). Standardized protocols (e.g., fluorometric COX-2 Inhibitor Screening Kit, pH 7.4, 37°C) and orthogonal assays (SPR for binding affinity) mitigate variability. Meta-analyses of kinetic data (Lineweaver-Burk plots) distinguish competitive vs. non-competitive inhibition .

Q. How can computational methods predict target interactions and optimize bioavailability?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates binding stability to targets (e.g., NMDA receptors) under physiological conditions (150 mM NaCl, 310 K).

- QSAR Models : Correlate logP values (calculated via ChemAxon) with permeability (Caco-2 assays). Derivatives with logP < 1.5 show enhanced BBB penetration in rat models .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.